PTA2 (Pinane thromboxane A2)
Overview
Description
Pinane thromboxane A2, also known as PTA2, is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. Thromboxane A2 is a biologically active metabolite of arachidonic acid formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. PTA2 acts as a thromboxane A2 receptor antagonist, leading to coronary artery contraction and platelet aggregation induced by prostaglandin endoperoxide analogs and arachidonic acid .
Preparation Methods
Pinane thromboxane A2 is synthesized through a series of chemical reactions involving the modification of bicyclic structures. The synthetic route involves the following steps :
Starting Material: The synthesis begins with a bicyclic compound, typically a pinane derivative.
Functional Group Introduction: Hydroxyl groups are introduced at specific positions on the bicyclic structure.
Chain Elongation: The side chain is elongated through a series of reactions, including the addition of octenyl groups.
Final Cyclization: The final step involves cyclization to form the heptenoic acid structure.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Pinane thromboxane A2 undergoes several types of chemical reactions, including:
Oxidation: PTA2 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PTA2 into more reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the PTA2 molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pinane thromboxane A2 has several scientific research applications, including:
Chemistry: PTA2 is used as a model compound to study the synthesis and reactivity of carbocyclic analogs of thromboxane A2.
Biology: In biological research, PTA2 is used to investigate the role of thromboxane A2 in platelet aggregation and coronary artery contraction.
Mechanism of Action
Pinane thromboxane A2 exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor, preventing thromboxane A2 from binding and activating the receptor. This inhibition leads to reduced platelet aggregation and coronary artery contraction. The molecular targets involved include the thromboxane A2 receptor and thromboxane A2 synthase .
Comparison with Similar Compounds
Pinane thromboxane A2 is unique compared to other thromboxane A2 analogs due to its chemical stability and specific biological activity. Similar compounds include:
Thromboxane A2: The natural, highly unstable form of thromboxane.
Stable Prostaglandin Endoperoxide Analogs: These compounds mimic the structure and function of thromboxane A2 but are more stable.
Prostacyclin (PGI2): Another prostaglandin with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.
Pinane thromboxane A2 stands out due to its selective inhibition of thromboxane A2 pathways without affecting prostacyclin pathways, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIHGVLRDHSDV-BNAVIEMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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